molecular formula C19H20N4O3S3 B6496254 N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 1351661-36-3

N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B6496254
CAS No.: 1351661-36-3
M. Wt: 448.6 g/mol
InChI Key: DASVTPSPIOBADT-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a sulfanyl group linked to a carbamoylmethyl chain bearing a furan-2-ylmethyl moiety. The cyclopentane ring is functionalized with a thiophen-2-yl group and a carboxamide. The structural complexity arises from the interplay of heterocyclic systems (thiadiazole, furan, thiophene) and steric effects from the cyclopentane ring, which may influence its physicochemical and biological properties .

Properties

IUPAC Name

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S3/c24-15(20-11-13-5-3-9-26-13)12-28-18-23-22-17(29-18)21-16(25)19(7-1-2-8-19)14-6-4-10-27-14/h3-6,9-10H,1-2,7-8,11-12H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASVTPSPIOBADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds:

N-[(4-Chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide (Compound 14, )

  • Structural Differences :
  • Thiadiazole core with a 5-methyl group.
  • Sulfanyl group linked to a pyridinesulfonamide instead of a carbamoylmethyl-furan system.
    • Properties :
  • Melting point: 167–171 °C.
  • IR peaks at 1716 cm⁻¹ (C=O) and 1350 cm⁻¹ (SO₂).
  • Lower solubility due to the sulfonamide group compared to the carboxamide in the target compound .

N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide ()

  • Structural Differences :
  • Cyclohexane carboxamide instead of cyclopentane.
  • 4-Fluorophenylmethyl substituent on the sulfanyl group.
    • Impact :
  • Increased steric bulk from cyclohexane may reduce membrane permeability.

Heterocyclic Modifications

Key Compounds:

2-Thiophenefentanyl ()

  • Structural Comparison :
  • Replaces furan (oxygen) with thiophene (sulfur) in fentanyl analogs.
    • Impact :
  • Thiophene’s larger atomic radius and polarizability enhance lipophilicity and receptor interaction compared to furan .

Furanylfentanyl ()

  • Relevance :
  • Demonstrates that furan’s electron-rich π-system can modulate opioid receptor binding.
  • Contrasts with the target compound’s dual heterocycles (furan and thiophene), which may create synergistic electronic effects .

Carboxamide Variations

Key Compounds:

N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide ()

  • Structural Differences :
  • Naphthalene carboxamide instead of cyclopentane-thiophene.
    • Impact :

N-[2-(cyanomethylsulfanyl)phenyl]-2-(2,3-dihydro-1H-inden-5-ylsulfanyl)ethanamide () Relevance:

  • Cyanomethyl group introduces polarity, contrasting with the target compound’s carbamoylmethyl-furan chain.
  • Highlights the role of substituent hydrophobicity in bioavailability .

Physicochemical and Spectral Data Comparison

Compound Molecular Weight Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound ~550 (estimated) Not reported Expected C=O (~1700), C=N (~1600) Cyclopentane protons (~2.5–3.0), thiophene aromatic (~7.0–7.5)
Compound 14 () 442.91 167–171 1716 (C=O), 1350 (SO₂) Pyridine H-6: 8.63; NH: 8.90
N-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide ~393 Not reported Not reported Cyclohexane CH₂: ~1.2–1.8

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